molecular formula C22H23ClN2O2 B5520380 1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone

1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone

Cat. No.: B5520380
M. Wt: 382.9 g/mol
InChI Key: YDQGTXMPLXBTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone is a useful research compound. Its molecular formula is C22H23ClN2O2 and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.1448057 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound 1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone, while not directly mentioned, is related to research on the synthesis of various piperazine derivatives with potential antimicrobial activities. Studies have explored the synthesis of novel derivatives from reactions involving primary amines and ester ethoxycarbonylhydrazones, leading to compounds with moderate to good antimicrobial effects against test microorganisms (Bektaş et al., 2010).

Anticonvulsant Enaminones Study

Research on anticonvulsant enaminones, involving compounds with structural similarities to the queried chemical, has revealed insights into their crystal structures and hydrogen bonding. These studies provide foundational knowledge for understanding the potential therapeutic applications of similar compounds in treating convulsive disorders (Kubicki et al., 2000).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, related to the queried compound, have shown potent antibacterial efficacies and significant biofilm inhibition activities. These compounds, particularly against strains like E. coli, S. aureus, and S. mutans, indicate the potential for developing new antibacterial agents with specific mechanisms of action, including MurB enzyme inhibition (Mekky & Sanad, 2020).

Halogen Bearing Phenolic Chalcones Study

Research on phenolic bis Mannich bases, which share structural motifs with the queried compound, has explored their cytotoxic and enzyme inhibitory effects. These compounds, especially those with piperidine, morpholine, and N-methyl piperazine, have shown potential as lead molecules for anticancer drug development and selective inhibition towards certain carbonic anhydrase isoforms (Yamali et al., 2016).

Dieckmann Cyclization in Piperazine Synthesis

The Dieckmann cyclization technique, utilized in the synthesis of piperazine-2,5-diones, demonstrates the versatility of piperazine derivatives in chemical synthesis. This method highlights the potential for creating diverse and complex piperazine-based compounds, possibly including those with biological activity similar to the queried compound (Aboussafy & Clive, 2012).

Properties

IUPAC Name

1-(2-chlorophenyl)-5-methyl-4-[1-(4-methylphenyl)cyclopropanecarbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-15-7-9-17(10-8-15)22(11-12-22)21(27)24-14-20(26)25(13-16(24)2)19-6-4-3-5-18(19)23/h3-10,16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQGTXMPLXBTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2(CC2)C3=CC=C(C=C3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.